![molecular formula C22H18BrN3O2 B2405390 N-(3-bromofenil)-2-(1-bencil-7-oxo-1H-pirrolo[2,3-c]piridin-6(7H)-il)acetamida CAS No. 1286722-39-1](/img/structure/B2405390.png)

N-(3-bromofenil)-2-(1-bencil-7-oxo-1H-pirrolo[2,3-c]piridin-6(7H)-il)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

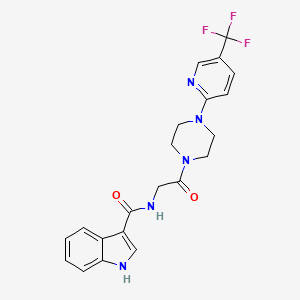

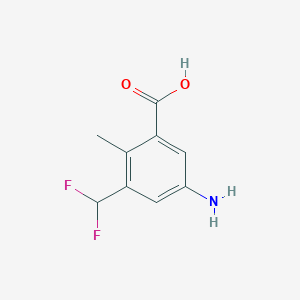

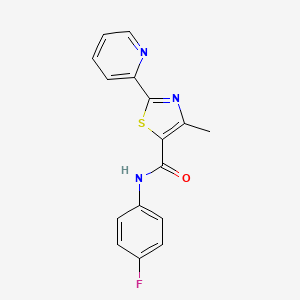

2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-bromophenyl)acetamide is a synthetic organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific cellular pathways.

Aplicaciones Científicas De Investigación

2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-bromophenyl)acetamide has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has shown promise as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as proliferation, differentiation, and angiogenesis. This makes it a valuable compound for cancer research, as abnormal FGFR signaling is associated with the progression of several types of tumors .

Mecanismo De Acción

Target of Action

The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

The compound interacts with FGFRs, inhibiting their activity . This inhibition occurs through the compound binding to the receptor, preventing the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This action disrupts the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCg, and PI3K–Akt .

Biochemical Pathways

The compound’s action affects the FGFR signaling pathway . By inhibiting FGFRs, the compound disrupts the normal signaling pathways that regulate various cellular processes. This disruption can lead to decreased cell proliferation and migration, as well as reduced angiogenesis .

Pharmacokinetics

The compound’s low molecular weight, as suggested in the search results , may contribute to its bioavailability.

Result of Action

The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .

Análisis Bioquímico

Biochemical Properties

The compound “2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-bromophenyl)acetamide” exhibits potent activities against FGFR1, 2, and 3 . It interacts with these receptors, inhibiting their activity and thereby disrupting the FGFR signaling pathway . This pathway is involved in various physiological processes, including organ development, cell proliferation and migration, and angiogenesis .

Cellular Effects

In vitro, the compound has been shown to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells . These effects are likely due to its inhibition of the FGFR signaling pathway, which can facilitate cancer initiation, progression, and resistance to therapy .

Molecular Mechanism

The compound exerts its effects at the molecular level by binding to FGFRs and inhibiting their activity . This results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate various cellular processes, and their disruption can lead to changes in cell function and behavior .

Temporal Effects in Laboratory Settings

The effects of the compound over time in laboratory settings have not been fully elucidated. Given its potent inhibitory activity against FGFRs, it is likely that it has long-term effects on cellular function

Dosage Effects in Animal Models

The effects of the compound at different dosages in animal models have not been reported. Given its potent FGFR inhibitory activity, it is likely that it has dose-dependent effects

Metabolic Pathways

The metabolic pathways that the compound is involved in have not been fully elucidated. Given its interaction with FGFRs, it is likely that it affects pathways regulated by these receptors

Transport and Distribution

The transport and distribution of the compound within cells and tissues have not been fully elucidated. Given its interaction with FGFRs, it is likely that it is transported to sites where these receptors are located

Subcellular Localization

The subcellular localization of the compound has not been fully elucidated. Given its interaction with FGFRs, it is likely that it is localized to sites where these receptors are located

Métodos De Preparación

The synthesis of 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-bromophenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolopyridine core, followed by functionalization to introduce the benzyl and bromophenyl groups. Common reagents used in these reactions include various halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired product .

Análisis De Reacciones Químicas

This compound undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Comparación Con Compuestos Similares

Similar compounds in the pyrrolopyridine class include other FGFR inhibitors such as AZD4547, JNJ-42756493 (Erdafitinib), and BGJ-398. Compared to these compounds, 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-bromophenyl)acetamide exhibits unique structural features that may contribute to its specific binding affinity and inhibitory activity against FGFRs. This uniqueness makes it a valuable lead compound for further optimization and development in cancer therapeutics .

Propiedades

IUPAC Name |

2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-(3-bromophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrN3O2/c23-18-7-4-8-19(13-18)24-20(27)15-26-12-10-17-9-11-25(21(17)22(26)28)14-16-5-2-1-3-6-16/h1-13H,14-15H2,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMVSOYYXLBBRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=CC(=CC=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate](/img/structure/B2405313.png)

![4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2405322.png)

![2-[[3-[(2-Methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2405326.png)

![butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2405329.png)